N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide
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Overview
Description
N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a hydrazone with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the indole core . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using high temperatures and specific solvents like dimethylformamide (DMF) for recrystallization .
Chemical Reactions Analysis
N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its use in organic synthesis.
5-Fluoroindole: Exhibits similar substitution reactions but with different biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
920303-13-5 |
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Molecular Formula |
C23H17FN2O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(6-fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide |
InChI |
InChI=1S/C23H17FN2O/c1-13(27)25-17-7-8-18-16(9-17)11-19-20-10-15(14-5-3-2-4-6-14)12-21(24)23(20)26-22(18)19/h2-10,12,26H,11H2,1H3,(H,25,27) |
InChI Key |
NRHAUVPMEGQAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C4=C(N3)C(=CC(=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
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